molecular formula C26H29N3O4 B14747451 Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate

Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate

Cat. No.: B14747451
M. Wt: 447.5 g/mol
InChI Key: KWCAEMFGVDPGNT-QHCPKHFHSA-N
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Description

Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate (CAS: 2151865-39-1) is a complex heterocyclic compound featuring a pyridine core linked to an oxazole-substituted phenyl group and an L-prolinate ester moiety. Its molecular structure includes:

  • A pyridin-3-yl ring substituted at the 6-position.
  • A 4-((3-methylbut-2-en-1-yl)oxy)phenyl group attached to the oxazole ring.
  • An L-prolinate ester as a terminal functional group.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

methyl (2S)-1-[[6-[5-[4-(3-methylbut-2-enoxy)phenyl]-1,3-oxazol-2-yl]pyridin-3-yl]methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1

InChI Key

KWCAEMFGVDPGNT-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=NC=C(C=C3)CN4CCC[C@H]4C(=O)OC)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=NC=C(C=C3)CN4CCCC4C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate involves multiple steps, each requiring specific reagents and conditions

    Preparation of the Core Structure: The core structure can be synthesized through a series of condensation reactions involving pyridine and oxazole derivatives.

    Functional Group Introduction:

    Final Assembly: The final step involves the esterification of the proline derivative with the core structure, using reagents such as methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-methylbut-2-en-1-yl group can yield 3-methylbut-2-enal or 3-methylbut-2-enoic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Nitroimidazole-Oxazolidinone Conjugates ()

The compound (5R)-3-(3-fluoro-4-(6-((2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methoxy)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (14c) shares structural similarities with the target molecule, such as:

  • A pyridin-3-yl backbone.
  • An oxazole/oxazolidinone heterocycle.
  • Aryl ether linkages (e.g., methoxy groups).

Key Differences:

Feature Target Compound Compound 14c ()
Core Heterocycle Oxazole Oxazolidinone + nitroimidazole
Functional Groups L-prolinate ester Hydroxymethyl oxazolidinone, nitroimidazole
Biological Activity Not explicitly reported Synergistic antimicrobial activity against anaerobes
Synthesis Unspecified (likely involves coupling of pre-formed oxazole and pyridine units) Multi-step synthesis with bromopyridine intermediates

Implications:

  • The nitroimidazole moiety in 14c enhances anaerobic bacterial targeting, a feature absent in the target compound.
  • The L-prolinate ester in the target may improve solubility or enable prodrug strategies, whereas 14c’s hydroxymethyl group facilitates direct antimicrobial action.

Coumarin-Pyrimidinone Derivatives ()

Compounds like 4i and 4j from are structurally distinct but highlight trends in heterocyclic design:

  • Shared Features: Use of pyridine/pyrimidine cores and aryl linkages .
  • Divergences: 4i/4j incorporate coumarin and tetrazole rings, which are absent in the target compound.

Data Table: Comparative Analysis

Compound Name / ID Molecular Formula (Calculated) Key Functional Groups Biological Activity Synthesis Reference
Target Compound C₂₄H₂₇N₃O₄ (Est.) Oxazole, L-prolinate ester, prenyloxy Not reported Likely modular coupling
Compound 14c C₂₇H₂₅FN₆O₇ Oxazolidinone, nitroimidazole, fluoro Antimicrobial (anaerobes) Bromopyridine intermediates
Compound 4i C₃₃H₂₅N₇O₄ Coumarin, pyrimidinone, tetrazole Unspecified (likely material science) Multi-step heterocyclic fusion

Research Findings and Gaps

  • Structural Insights: The target compound’s L-prolinate ester distinguishes it from antimicrobial oxazolidinones () and coumarin derivatives (). This group may confer unique pharmacokinetic properties, such as enhanced membrane permeability or metabolic stability.
  • Activity Predictions: Based on , oxazole-pyridine hybrids exhibit biological relevance, suggesting the target could modulate bacterial or eukaryotic enzymes.
  • Synthetic Challenges: Modular assembly (e.g., Suzuki coupling for aryl-aryl bonds) is probable for the target compound, akin to methods in .

Biological Activity

Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate is a complex organic compound with potential biological activities. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Proline derivative : Contributes to its biological activity.
  • Pyridine and oxazole rings : These heterocyclic components are known for their roles in various biological processes.
  • Alkoxyphenyl group : Imparts additional stability and potential interactions with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC27H30N2O5
Molecular Weight450.52 g/mol

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of Abelson-family tyrosine kinases, which are implicated in several diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Compounds containing oxazole and pyridine rings have shown promise as antimicrobial agents, potentially offering therapeutic avenues against resistant bacterial strains .
  • Anti-inflammatory Effects : The proline moiety may contribute to anti-inflammatory activities, which are relevant in chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds:

Study 1: Kinase Inhibition in Neurodegenerative Diseases

A study investigated the efficacy of similar compounds as inhibitors of specific kinases involved in Parkinson's disease. It was found that these compounds could effectively reduce kinase activity, suggesting a potential therapeutic role in neuroprotection .

Study 2: Antimicrobial Evaluation

Research evaluating the antimicrobial properties of oxazole-containing compounds demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in treating infections .

Study 3: Anti-inflammatory Properties

A clinical trial assessing the anti-inflammatory effects of proline derivatives showed promising results in reducing inflammation markers in patients with chronic inflammatory diseases. This suggests that this compound may possess similar beneficial effects .

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